molecular formula C21H27N9O3 B1675781 Lysine-methotrexate CAS No. 80407-56-3

Lysine-methotrexate

Cat. No.: B1675781
CAS No.: 80407-56-3
M. Wt: 453.5 g/mol
InChI Key: XERJQLWAFDLUGV-HNNXBMFYSA-N
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Description

Lysine-methotrexate is a conjugate of the amino acid lysine and the chemotherapeutic agent methotrexate. This compound is designed to enhance the delivery of methotrexate to specific tissues, particularly the brain, by leveraging the endogenous transport systems of lysine. Methotrexate is a folate antagonist that interrupts DNA synthesis, making it a widely used anticancer drug. its poor permeability across the blood-brain barrier limits its application in treating brain tumors. The conjugation with lysine aims to improve methotrexate’s brain availability and therapeutic efficacy .

Scientific Research Applications

Lysine-methotrexate has several scientific research applications, including:

Mechanism of Action

Target of Action

Lysine-Methotrexate is a conjugate of the anticancer drug Methotrexate (MTX) and the amino acid Lysine . The primary target of Methotrexate is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition leads to the suppression of inflammation and prevention of cell division .

Mode of Action

Methotrexate competitively inhibits DHFR, an enzyme that participates in the tetrahydrofolate synthesis . This inhibition leads to a decrease in purine and pyrimidine synthesis, inhibiting cell proliferation, especially in cells like T-lymphocytes . The conjugation of Methotrexate with Lysine enhances its delivery to the brain by capitalizing on the endogenous transport system of Lysine at the blood-brain barrier .

Biochemical Pathways

Methotrexate impacts the expression and activity of conserved metabolic pathways . It alters the human gut microbiota, leading to shifts in the gut microbiota associated with the clinical drug response . Methotrexate also interrupts the DNA synthesis, which has been widely used in many forms of cancer .

Pharmacokinetics

It’s known that methotrexate has poor permeability across the blood-brain barrier (bbb), making it unsuitable for brain tumor applications . The conjugation of Methotrexate with Lysine improves its brain availability and scope of application .

Result of Action

The molecular and cellular effects of this compound involve reducing cell proliferation, increasing the rate of apoptosis of T cells, altering the expression of cellular adhesion molecules, influencing the production of cytokines, and affecting humoral responses and bone formation . The conjugate significantly increases the level of Methotrexate in the brain when compared with the pharmacokinetic parameter of the parent drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota can be altered by Methotrexate, which can impact the drug’s response . .

Safety and Hazards

Methotrexate is toxic if swallowed, causes skin irritation, serious eye irritation, respiratory irritation, may cause genetic defects, and may damage fertility or the unborn child .

Future Directions

Antibody-drug conjugates (ADCs) are promising cancer therapeutics with minimal toxicity as compared to small cytotoxic molecules alone and have shown the evidence to overcome resistance against tumor and prevent relapse of cancer . The development of site-specific conjugation methodologies for constructing homogeneous ADCs is an especially promising path to improving ADC design .

Biochemical Analysis

Biochemical Properties

Lysine-Methotrexate interacts with several enzymes, proteins, and other biomolecules. Methotrexate, a component of the conjugate, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme for intracellular folate metabolism . This inhibition leads to decreased levels of tetrahydrofolate coenzymes, resulting in the inhibition of thymidylate and DNA biosynthesis, as well as purine biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase the level of methotrexate in the brain, suggesting an enhanced ability to cross the blood-brain barrier . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism within the brain.

Molecular Mechanism

The molecular mechanism of this compound primarily involves the action of methotrexate. Methotrexate inhibits dihydrofolate reductase, thereby disrupting the synthesis of DNA, RNA, thymidylates, and proteins . This inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Temporal Effects in Laboratory Settings

Methotrexate, a component of the conjugate, has been shown to have a half-life of about 7 hours following oral, subcutaneous, or intramuscular dosage .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Methotrexate, a component of the conjugate, has been shown to have varying effects at different dosages. For instance, a dosage of 25 mg/kg (once, intraperitoneally) and 2.5 mg/kg (3-time subcutaneously) of methotrexate are considered good choices for developing a mucositis animal model .

Metabolic Pathways

This compound likely participates in several metabolic pathways due to the presence of methotrexate. Methotrexate is involved in the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via specific transporters. Methotrexate, a component of the conjugate, is known to require transporters for its movement across cell membranes due to its low lipid solubility .

Subcellular Localization

Methotrexate, a component of the conjugate, is known to exert its effects primarily in the cytoplasm where it inhibits dihydrofolate reductase

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysine-methotrexate is synthesized by conjugating methotrexate with L-lysine through an amide linkage. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lysine-methotrexate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Free methotrexate and lysine.

    Oxidation and Reduction: Various oxidized or reduced forms of methotrexate.

    Substitution: Substituted lysine derivatives.

Comparison with Similar Compounds

Lysine-methotrexate can be compared with other similar compounds, such as:

This compound is unique in its ability to leverage the endogenous transport systems of lysine to enhance methotrexate’s brain delivery, making it a promising candidate for treating brain tumors and other cancers with poor methotrexate permeability .

Properties

IUPAC Name

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERJQLWAFDLUGV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001221
Record name N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80407-56-3
Record name Lysine-methotrexate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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